molecular formula C11H8N2OS B429470 2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-one CAS No. 23429-92-7

2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-one

Cat. No.: B429470
CAS No.: 23429-92-7
M. Wt: 216.26g/mol
InChI Key: HYVKJTBSXPDKLK-UHFFFAOYSA-N
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Description

2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-one is a nitrogen-bridged heterocyclic compound that has garnered significant interest in chemical research due to its unique structural features and potential pharmacological applications. This compound is characterized by the fusion of benzothiazole and pyrimidine rings, which imparts it with a combination of properties from both heterocyclic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-one can be synthesized through the reaction of 2-aminobenzothiazoles with ethylacetoacetate in the presence of polyphosphoric acid. The reaction involves dehydrative condensation followed by cyclization. The amino group of 2-aminobenzothiazole reacts with the β-ketoester, leading to the formation of the heterocyclic system with the elimination of ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic route involving polyphosphoric acid and ethylacetoacetate provides a scalable approach for its production .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .

Major Products

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-one involves its interaction with biological receptors. The unique structural combination of benzothiazole and pyrimidine rings allows the compound to interact with multiple molecular targets and pathways. These interactions can lead to various biological effects, such as antimicrobial and antitumor activities .

Comparison with Similar Compounds

2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-methylpyrimido[2,1-b][1,3]benzothiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2OS/c1-7-6-10(14)13-8-4-2-3-5-9(8)15-11(13)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVKJTBSXPDKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C3=CC=CC=C3SC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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